1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol
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Overview
Description
1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol is a complex organic compound that features a piperidine ring, a naphthalene moiety, and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Naphthalene Moiety: The naphthalene group is introduced via nucleophilic substitution reactions, often using naphthol derivatives.
Formation of the Propanol Group: The propanol group is introduced through reduction reactions, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, such as converting ketones to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halides and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups like halides or amines.
Scientific Research Applications
1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound is investigated for its use in materials science, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylpiperidin-1-yl)-3-(phenyl)propan-2-ol: Similar structure but with a phenyl group instead of a naphthalene moiety.
1-(2-Methylpiperidin-1-yl)-3-(benzyl)propan-2-ol: Features a benzyl group instead of a naphthalene moiety.
Uniqueness
1-(2-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-(2-methylpiperidin-1-yl)-3-naphthalen-2-yloxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-15-6-4-5-11-20(15)13-18(21)14-22-19-10-9-16-7-2-3-8-17(16)12-19/h2-3,7-10,12,15,18,21H,4-6,11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDRSBLNJHENCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC2=CC3=CC=CC=C3C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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